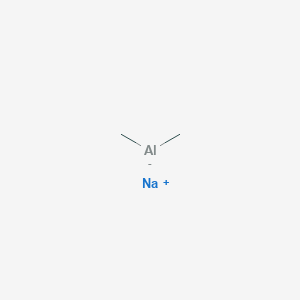
Sodium;dimethylalumanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;dimethylalumanide is an organometallic compound with the molecular formula C2H6AlNa. This compound is of interest due to its unique properties and potential applications in various fields of chemistry and industry. It is characterized by the presence of a sodium ion coordinated to a dimethylaluminum group, making it a valuable reagent in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium;dimethylalumanide can be synthesized through the reaction of dimethylaluminum chloride with sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(CH3)2AlCl+NaH→(CH3)2AlNa+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where dimethylaluminum chloride and sodium hydride are combined under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the mixing and reaction of the reagents. The product is then purified through distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Sodium;dimethylalumanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and sodium oxide.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in nucleophilic substitution reactions where the dimethylaluminum group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often used in the presence of catalysts such as palladium or nickel.
Substitution: Commonly performed in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and sodium oxide (Na2O).
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Products vary based on the nucleophile used in the reaction.
科学的研究の応用
Sodium;dimethylalumanide has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of sodium;dimethylalumanide involves the transfer of the dimethylaluminum group to a substrate, facilitating various chemical transformations. The sodium ion acts as a counterion, stabilizing the reactive intermediate formed during the reaction. This compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds.
類似化合物との比較
Lithium dimethylaluminum: Similar in structure but contains lithium instead of sodium.
Potassium dimethylaluminum: Contains potassium as the counterion.
Sodium diethylaluminum: Similar but with ethyl groups instead of methyl groups.
Uniqueness: Sodium;dimethylalumanide is unique due to the presence of the sodium ion, which imparts different reactivity and solubility properties compared to its lithium and potassium counterparts. The methyl groups also provide distinct steric and electronic effects, influencing the compound’s behavior in chemical reactions.
特性
InChI |
InChI=1S/2CH3.Al.Na/h2*1H3;;/q;;-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTWFDFHHQBVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al-]C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AlNa |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746025 |
Source


|
| Record name | PUBCHEM_71310014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19528-79-1 |
Source


|
| Record name | PUBCHEM_71310014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
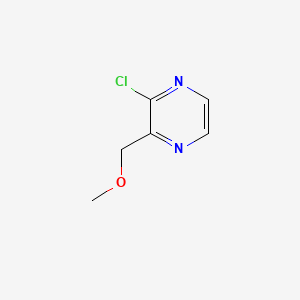
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
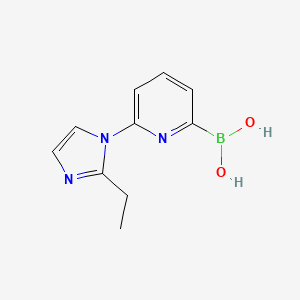


![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
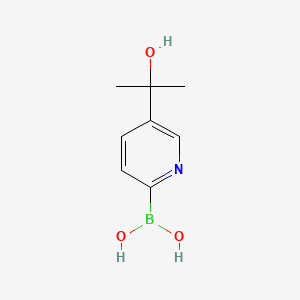
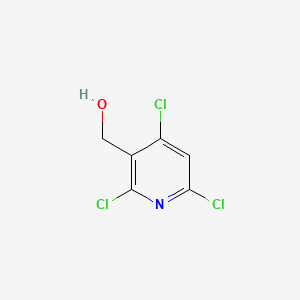
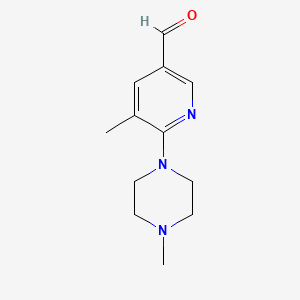
![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)

